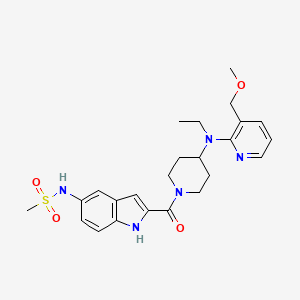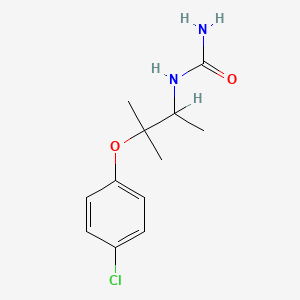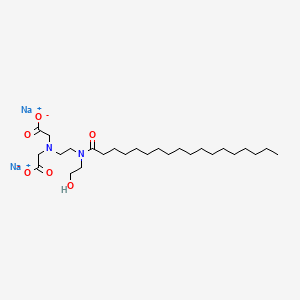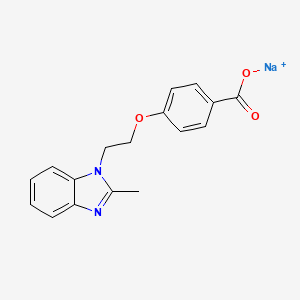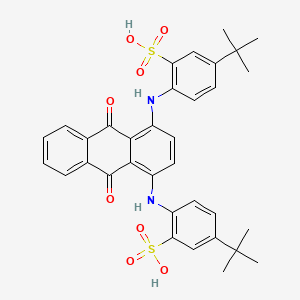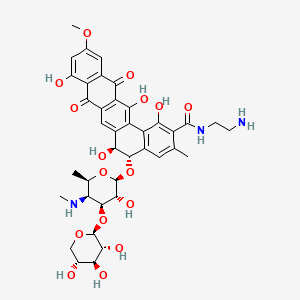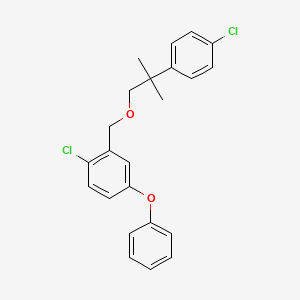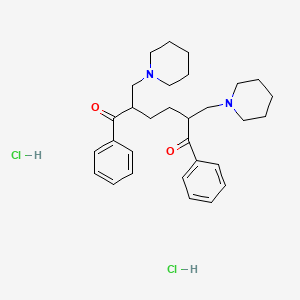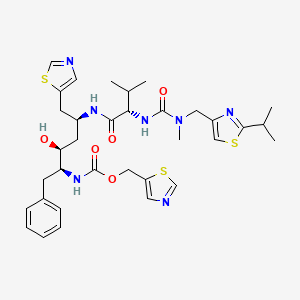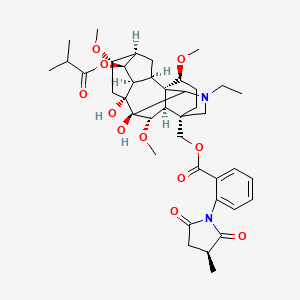
14-Deacetyl-14-isobutyrylnudicauline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Deacetyl-14-isobutyrylnudicauline is a norditerpenoid alkaloid derived from the Delphinium species. This compound is known for its complex structure, which includes 40 carbon atoms, 54 hydrogen atoms, 2 nitrogen atoms, and 11 oxygen atoms . It is part of a broader class of diterpenoid alkaloids that have been studied for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 14-Deacetyl-14-isobutyrylnudicauline typically involves the extraction from the Delphinium species. The process includes several steps of purification and isolation to obtain the pure compound. The synthetic route often involves the use of various solvents and reagents to facilitate the extraction and purification processes .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its structure and the difficulty in synthesizing it in large quantities. advancements in extraction techniques and the use of biotechnological methods have shown promise in increasing the yield of this compound from natural sources .
化学反応の分析
Types of Reactions: 14-Deacetyl-14-isobutyrylnudicauline undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .
Major Products: The major products formed from these reactions depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a model to study the behavior of norditerpenoid alkaloids under different chemical reactions. It helps in understanding the reactivity and stability of similar compounds .
Biology: In biological research, 14-Deacetyl-14-isobutyrylnudicauline is investigated for its potential biological activities, including its effects on cellular processes and its potential as a bioactive compound .
Medicine: The compound has shown promise in medicinal research, particularly in the study of its potential therapeutic effects. It is being explored for its potential use in developing new drugs and treatments .
Industry: In the industrial sector, this compound is used in the development of new materials and products, leveraging its unique chemical properties .
作用機序
The mechanism of action of 14-Deacetyl-14-isobutyrylnudicauline involves its interaction with various molecular targets and pathways. The compound is known to interact with specific enzymes and receptors, leading to changes in cellular processes. These interactions are crucial for understanding its potential therapeutic effects and applications .
類似化合物との比較
14-Deacetyl-14-isobutyrylnudicauline is unique among norditerpenoid alkaloids due to its specific structure and properties. Similar compounds include:
- 14-Deacetylnudicauline
- Methyllycaconitine
- Delcosine
- Lycoctonine
These compounds share some structural similarities but differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific arrangement of functional groups and its distinct biological effects .
特性
CAS番号 |
254876-71-6 |
|---|---|
分子式 |
C40H54N2O11 |
分子量 |
738.9 g/mol |
IUPAC名 |
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-4-(2-methylpropanoyloxy)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C40H54N2O11/c1-8-41-18-37(19-52-35(46)22-11-9-10-12-25(22)42-28(43)15-21(4)33(42)44)14-13-27(50-6)39-24-16-23-26(49-5)17-38(47,29(24)30(23)53-34(45)20(2)3)40(48,36(39)41)32(51-7)31(37)39/h9-12,20-21,23-24,26-27,29-32,36,47-48H,8,13-19H2,1-7H3/t21-,23+,24+,26-,27-,29+,30-,31+,32-,36?,37-,38+,39-,40+/m0/s1 |
InChIキー |
XHBNFOLVAHXXMZ-AJVMQKFISA-N |
異性体SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C(C)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |
正規SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C(C)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


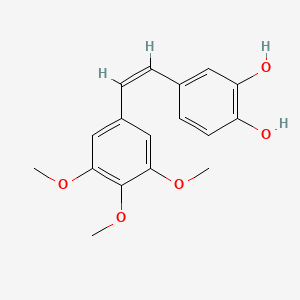
![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)
